molecular formula C14H21NO2 B5818429 1-(2,3-dimethoxybenzyl)piperidine

1-(2,3-dimethoxybenzyl)piperidine

Cat. No. B5818429
M. Wt: 235.32 g/mol
InChI Key: JGDIJBUASDFYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)piperidine, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 is a structural analog of the well-known psychedelic drug mescaline, and it is believed to have similar effects on the human mind and body.

Mechanism of Action

1-(2,3-dimethoxybenzyl)piperidine is believed to exert its psychoactive effects by binding to serotonin receptors in the brain. Specifically, it has been shown to have a high affinity for the 5-HT2A receptor, which is known to play a key role in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)piperidine has been found to produce a range of effects on the human mind and body, including altered perception, mood enhancement, and changes in thought processes. It has also been shown to increase levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dimethoxybenzyl)piperidine in laboratory experiments is its structural similarity to mescaline, which allows researchers to study the effects of these two drugs on the brain and body. However, one limitation of 1-(2,3-dimethoxybenzyl)piperidine is its relatively low potency compared to other psychoactive drugs, which may make it less useful in certain types of experiments.

Future Directions

There are several potential future directions for research on 1-(2,3-dimethoxybenzyl)piperidine, including:
1. Further studies on its potential therapeutic applications in the treatment of mental health disorders.
2. Investigation of its effects on different serotonin receptor subtypes and other neurotransmitter systems.
3. Development of more potent analogs of 1-(2,3-dimethoxybenzyl)piperidine for use in laboratory experiments and potential therapeutic applications.
4. Exploration of its potential as a tool for studying the mechanisms of action of other psychoactive drugs.
In conclusion, 1-(2,3-dimethoxybenzyl)piperidine is a psychoactive drug with potential therapeutic applications and valuable uses in neuroscience research. Further studies are needed to fully understand its mechanisms of action and potential benefits.

Synthesis Methods

1-(2,3-dimethoxybenzyl)piperidine can be synthesized by the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(2,3-dimethoxybenzyl)piperidine as a white crystalline powder with a melting point of 125-126°C.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)piperidine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has also been used in neuroscience research to study the mechanisms of action of psychoactive drugs and their effects on the brain.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-8-6-7-12(14(13)17-2)11-15-9-4-3-5-10-15/h6-8H,3-5,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDIJBUASDFYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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